Cas no 1612-76-6 (5-Phenyl-1,3,4-oxadiazol-2-amine)

5-Phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and an amine group at the 2-position. This structure confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its oxadiazole ring contributes to strong hydrogen bonding and π-stacking interactions, enhancing its utility in drug design, particularly for antimicrobial and antitumor applications. The compound’s well-defined chemical properties and synthetic versatility allow for precise modifications, facilitating the development of novel bioactive molecules. Its high purity and consistent performance make it suitable for research and industrial-scale applications.
5-Phenyl-1,3,4-oxadiazol-2-amine structure
1612-76-6 structure
Product Name:5-Phenyl-1,3,4-oxadiazol-2-amine
CAS No:1612-76-6
MF:C8H7N3O
MW:161.160681009293
MDL:MFCD00126383
CID:176921
PubChem ID:354335247
Update Time:2025-05-19

5-Phenyl-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Phenyl-1,3,4-oxadiazol-2-amine
    • 2-Amino-5-phenyl-1,3,4-oxadiazole
    • 1,3,4-Oxadiazol-2-amine,5-phenyl-
    • 2-Amino-5-phenyl-1,3-4-oxadiazole
    • 5-phenyl-1,3,4-oxadiazol-2-ylamine
    • 1,3,4-Oxadiazol-2-amine, 5-phenyl-
    • 1,3,4-OXADIAZOLE, 2-AMINO-5-PHENYL-
    • 5-Phenyl-[1,3,4]oxadiazol-2-ylamine
    • 5-Amino-2-phenyl-1,3,4-oxadiazole
    • 2-Fenil-5-amino-1,3,4-ossadiazolo
    • 2-Fenil-5-amino-1,3,4-ossadiazolo [Italian]
    • CQSFYCBGVMWPCM-UHFFFAOYSA-N
    • 5-phenyl-1,3,4-oxadiazole-2-ylamine
    • phenyloxadiazolamine
    • Cambridge id 5140657
    • TimTec1_001514
    • HMS1538E18
    • Z
    • J-009806
    • 1,4-Oxadiazol-2-amine, 5-phenyl-
    • Z56788716
    • SY081589
    • CHEMBL2426230
    • NSC 116132
    • SR-01000401386
    • 1612-76-6
    • BDBM600903
    • US11634391, Compound 137
    • MB00695
    • NSC-116132
    • MFCD00126383
    • NCGC00174350-01
    • 2-Amino-5-phenyl-1,3,4-oxadiazole, 97%
    • NSC116132
    • F0266-4159
    • 1,4-Oxadiazole, 2-amino-5-phenyl-
    • J-517909
    • 12L-713
    • CS-W004893
    • EN300-02557
    • SCHEMBL3979
    • Ethyl 2-(3-nitroguanidino)acetate
    • FT-0657465
    • SR-01000401386-1
    • BB 0218357
    • AKOS000122056
    • DTXSID60167087
    • A810242
    • ALBB-006413
    • STK500436
    • AF-960/00445052
    • A3074
    • MDL: MFCD00126383
    • Inchi: 1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
    • InChI Key: CQSFYCBGVMWPCM-UHFFFAOYSA-N
    • SMILES: O1C(N)=NN=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 161.05900
  • Monoisotopic Mass: 161.058912
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7
  • Topological Polar Surface Area: 64.9

Experimental Properties

  • Color/Form: White to yellowish brown powder, crystals or crystalline powder and / or bulk
  • Density: 1.276
  • Melting Point: 237-242 °C
  • Boiling Point: 332.3°C at 760 mmHg
  • Flash Point: 154.7 °C
  • Refractive Index: 1.606
  • PSA: 64.94000
  • LogP: 1.90000
  • λmax: 277(EtOH)(lit.)

5-Phenyl-1,3,4-oxadiazol-2-amine Security Information

5-Phenyl-1,3,4-oxadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Phenyl-1,3,4-oxadiazol-2-amine Pricemore >>

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5-Phenyl-1,3,4-oxadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1612-76-6)5-Phenyl-1,3,4-oxadiazol-2-amine
Order Number:A810242
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):179.0/428.0
Email:sales@amadischem.com

5-Phenyl-1,3,4-oxadiazol-2-amine Related Literature

Additional information on 5-Phenyl-1,3,4-oxadiazol-2-amine

Introduction to 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS No. 1612-76-6)

5-Phenyl-1,3,4-oxadiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 1612-76-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a structurally diverse group of molecules known for their broad spectrum of biological activities. The presence of an amine functional group in its molecular structure further enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The chemical structure of 5-Phenyl-1,3,4-oxadiazol-2-amine consists of a five-membered ring containing two oxygen atoms and one nitrogen atom, fused with a phenyl group at the 5-position and an amine substituent at the 2-position. This unique arrangement contributes to its distinctive electronic and steric properties, which are critical in determining its interaction with biological targets. The phenyl ring introduces hydrophobicity and potential π-stacking interactions, while the amine group can participate in hydrogen bonding, both of which are essential for modulating biological activity.

In recent years, there has been a surge in research focused on oxadiazole derivatives due to their demonstrated efficacy in various therapeutic applications. 5-Phenyl-1,3,4-oxadiazol-2-amine has emerged as a particularly promising compound in this context. Studies have highlighted its potential as an intermediate in the synthesis of novel bioactive molecules. Its ability to serve as a versatile building block allows researchers to modify its structure further to develop compounds with enhanced pharmacological properties.

One of the most compelling aspects of 5-Phenyl-1,3,4-oxadiazol-2-amine is its role in the development of antimicrobial agents. The oxadiazole core is known to exhibit inhibitory effects against a wide range of bacterial and fungal pathogens. Furthermore, the amine functionality can be tailored to improve solubility and bioavailability, which are critical factors in drug formulation. Recent advancements in computational chemistry have enabled the rapid screening of derivatives based on 5-Phenyl-1,3,4-oxadiazol-2-amine, accelerating the discovery process.

Another area where this compound has shown promise is in anti-inflammatory therapies. Oxadiazole derivatives have been reported to modulate inflammatory pathways by interacting with specific enzymes and receptors. The amine group in 5-Phenyl-1,3,4-oxadiazol-2-amine plays a crucial role in these interactions, potentially making it an effective candidate for treating chronic inflammatory diseases. Preliminary studies have also explored its potential in oncology, suggesting that it may inhibit tumor growth by targeting key signaling pathways involved in cancer progression.

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amines involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for new drug candidates.

From a regulatory perspective, 5 Phenyloxadiazol 2 Amines (CAS No. 1612766) is not classified as a controlled substance or hazardous material under current international regulations. This classification simplifies its handling and distribution for research purposes while ensuring compliance with safety standards. However, it is essential for laboratories to adhere to good laboratory practices (GLP) when working with this compound to minimize any potential risks associated with chemical manipulation.

The future prospects for 5 Phenyl Oxadiazole 2 Amines are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved efficacy and reduced side effects. Additionally, green chemistry approaches are being explored to develop more sustainable synthetic routes that minimize environmental impact.

In conclusion,5 Phenyl 1 3 4 Oxadiazol 2 Amines CAS No 1612766 represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad biological activity profile. Its role as an intermediate in drug development underscores its importance as a tool for innovation in medicinal research. As our understanding of its pharmacological properties continues to grow,5 Phenyl Oxadiazole 2 Amines will undoubtedly play a crucial role in shaping the future of therapeutic interventions across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:1612-76-6)5-Phenyl-1,3,4-oxadiazol-2-amine
A810242
Purity:99%/99%
Quantity:25g/100g
Price ($):179.0/428.0
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